molecular formula C20H11BrClN3O3 B11552993 2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine

2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine

Cat. No.: B11552993
M. Wt: 456.7 g/mol
InChI Key: UNBUOEFVLVYISW-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a complex organic compound that features a combination of bromophenyl, benzoxazolyl, chlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE shares similarities with other benzoxazole derivatives and halogenated aromatic compounds.
  • Compounds like 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde are structurally related and may exhibit similar chemical properties.

Uniqueness

The uniqueness of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the benzoxazole and nitrophenyl moieties, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C20H11BrClN3O3

Molecular Weight

456.7 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]-1-(4-chloro-3-nitrophenyl)methanimine

InChI

InChI=1S/C20H11BrClN3O3/c21-14-3-1-2-13(9-14)20-24-17-7-5-15(10-19(17)28-20)23-11-12-4-6-16(22)18(8-12)25(26)27/h1-11H

InChI Key

UNBUOEFVLVYISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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